REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Cl[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][OH:17].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CN1C(=O)CCC1.O>[OH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
20.16 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCCO
|
Name
|
|
Quantity
|
20.36 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The batch was stirred at 90 C for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was subsequently extracted with 3×100 mls of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with 5% KOH (2×100 mls), brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The concentrated product was then recrystallized from a 1:1 mixture of ethyl acetate/hexane
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCCOC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |